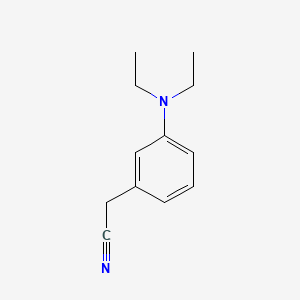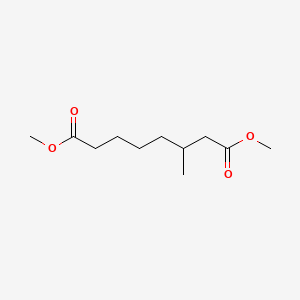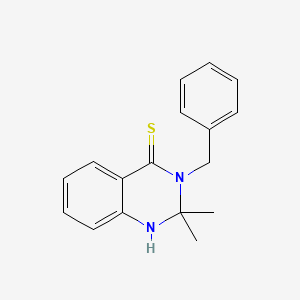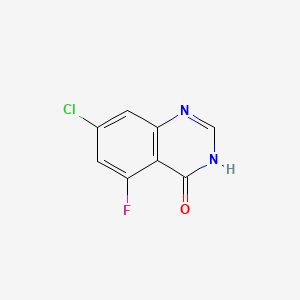
3-Isopropenyl-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropenyl-2-methylaniline is an organic compound with the molecular formula C10H13N. It consists of a benzene ring substituted with an isopropenyl group and a methyl group, along with an amino group attached to the benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
3-Isopropenyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylacetanilide, followed by reduction to obtain the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of transition-metal-catalyzed amination reactions, which offer high yields and selectivity. Palladium-catalyzed amination is a popular choice due to its effectiveness in forming carbon-nitrogen bonds .
化学反応の分析
Types of Reactions
3-Isopropenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the aniline form. Hydrogen gas with a palladium catalyst is often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated, nitrated, and sulfonated products
科学的研究の応用
3-Isopropenyl-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties
作用機序
The mechanism of action of 3-isopropenyl-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
2-Methylaniline: Similar structure but lacks the isopropenyl group.
3-Isopropenyl-2-nitroaniline: Contains a nitro group instead of an amino group.
3-Isopropenyl-2-chloroaniline: Contains a chlorine atom instead of a methyl group.
Uniqueness
3-Isopropenyl-2-methylaniline is unique due to the presence of both an isopropenyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
446252-34-2 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
2-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-6H,1,11H2,2-3H3 |
InChIキー |
BXMAHVHRBZCSOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)



![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)

![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)

![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)



